
Ethyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate, commonly known as EMSN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EMSN is a yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and acetone.
Aplicaciones Científicas De Investigación
Peptide Synthesis
This compound is utilized as a reagent to introduce the MSOC-group, which is a versatile amino protective function. It is particularly valued for its extreme acid stability and high base lability. The high polarity of the MSOC-group enhances solubility in polar solvents, making it an excellent choice for peptide synthesis .
Amino Acid Protection
In the field of amino acid protection, Ethyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate offers a protective function that resists hydrogenation. This is crucial because it does not poison the catalyst, thereby maintaining the integrity of the synthesis process .
Medicinal Chemistry
The compound’s ability to introduce the MSOC-group can be leveraged in medicinal chemistry for the modification of amino acids. This modification can help in the development of new pharmaceuticals by altering the solubility and stability of potential drug candidates .
Bioconjugation Techniques
Bioconjugation techniques often require stable and reactive intermediates. Ethyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate can serve as a precursor for creating such intermediates, which can then be used to link biomolecules to various tags or carriers .
Proteomics Research
In proteomics research, this compound is used to protect amino groups during the synthesis of peptides. The protected peptides can then be deprotected under mild conditions, which is essential for maintaining the structure and function of sensitive amino acids .
Organic Synthesis
The compound is also a valuable reagent in organic synthesis. Its properties allow for the introduction of the MSOC-group into various organic molecules, which can be a pivotal step in the synthesis of complex organic compounds .
Mecanismo De Acción
Target of Action
Similar compounds have been used in the synthesis of pharmaceuticals and agrochemicals , suggesting that its targets could be varied depending on the specific application.
Mode of Action
It is postulated to function as a nucleophile, forming a covalent bond with an electrophile . This facilitates the creation of novel products in various chemical reactions .
Pharmacokinetics
Its high polarity enhances solubility in polar solvents , which could potentially influence its bioavailability.
Action Environment
Ethyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate exhibits exceptional stability in highly acidic environments . It also displays high base lability and resists hydrogenation without interfering with catalyst activity . These properties suggest that its action, efficacy, and stability could be influenced by environmental factors such as pH and the presence of other chemical agents.
Propiedades
IUPAC Name |
ethyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO8S2/c1-3-20-11(13)7-22(18,19)10-5-4-8(21(2,16)17)6-9(10)12(14)15/h4-6H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZJOKDGHINEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-methylsulfonyl-2-nitrophenyl)sulfonylacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Picolinoylpiperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2880613.png)
![N-(3-chloro-4-fluorophenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2880614.png)
![Methyl 3-ethoxy-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2880615.png)
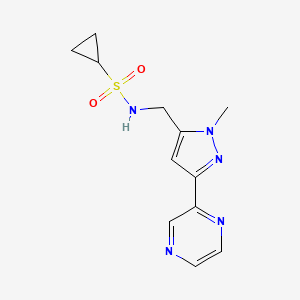
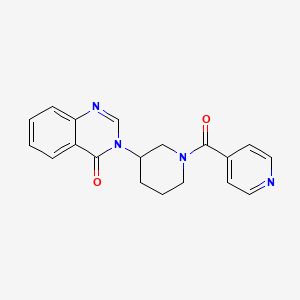
![2-[(4-chlorophenyl)amino]-4H-chromene-3-carboxamide](/img/structure/B2880620.png)

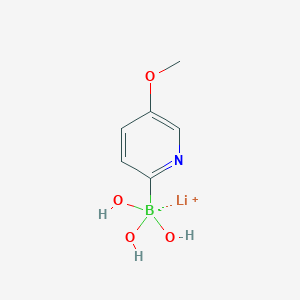

![1-phenyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2880626.png)
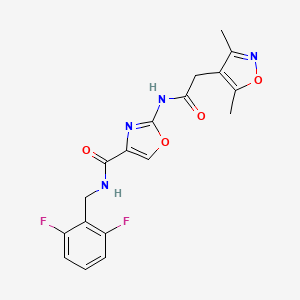

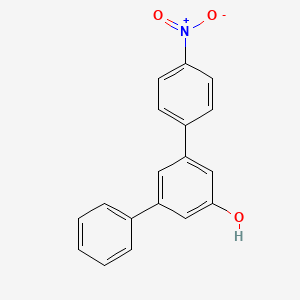
![N-cyclohexyl-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2880631.png)